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The following table summarizes the key experimental data comparing Verelanib with Sunitinib and

Axitinib, highlighting their potency and selectivity in targeting key receptors involved in angiogenesis [1].

TKI Property Vorolanib Sunitinib Axitinib
VEGFR1 Inhibition  0.12 nM 21.9 nM 0.29 nM
(ICs0)
VEGFR2 Inhibition  0.65 nM 9.81 nM 0.31 nM
(ICs0)
VEGFR3 Inhibition  0.31 nM 5.47 nM 0.28 nM
(ICs0)
TIE2 Inhibition >10,000 nM (No 254 nM 2.2 nM
(ICs0) inhibition)
TIE2 Inhibition at Not significant Up to 74% Up to 89%
10pM
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TKI Property Vorolanib Sunitinib Axitinib

Melanin Binding No Yes No

TKI Binding Type Il (binds inactive Type | (binds active Type Il (binds inactive
Classification RTKs, more selective) RTKs, less selective) RTKs, more selective)

Detailed Experimental Protocols

Here are the methodologies for the key in vitro experiments that generated the comparative data [1].

HotSpot Kinase Assay

¢ Purpose: To identify TKIs that inhibit RTKs associated with angiogenesis and vascular stability.
¢ Kinases Profiled: VEGFR1, VEGFR2, VEGFR3, FGFR1, FGFR2, FGFR3, PDGFR[, and TIE2.
e Procedure:
o Specific kinase/substrate pairs and cofactors were prepared in a reaction buffer.
o TKI compounds were diluted to 10uM and 1uM concentrations and added to the reaction buffer,
followed by a 20-minute incubation.
o A mixture of ATP and 33P-ATP was added to a final ATP concentration of 10uM.
o Reactions were carried out at room temperature for 2 hours.
o Reactions were spotted onto P81 ion exchange filter paper, and unbound phosphate was
removed by extensive washing.
o Kinase activity was measured, and the percentage of inhibition was calculated.
¢ ICso Determination: The half-maximal inhibitory concentration for VEGFRs and TIE2 was determined
for each TKI.

In Vitro HUVEC Sprouting Assay

e Purpose: To investigate the inhibition of angiogenesis in a functional cell-based model.
e Procedure:

o Spheroid Formation: Human Umbilical Vein Endothelial Cells (HUVECs) were suspended in
culture medium containing methylcellulose to prevent cell adhesion and seeded in non-
adhesive round-bottom 96-well plates. The plates were centrifuged to promote spheroid
formation, which were cultured overnight.
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o Embedding and Treatment: The spheroids were embedded in a collagen gel matrix. The gel,
containing the spheroids, was then overlaid with culture media containing VEGF to induce
sprouting, along with the test TKIs or a control.

o Imaging and Analysis: After an 18-24 hour incubation period, the spheroids were imaged. The
cumulative sprout length per spheroid was quantified as a measure of angiogenic activity.

Signaling Pathways of Anti-Angiogenic TKiIs

The diagram below illustrates the intracellular mechanism of action of small-molecule Tyrosine Kinase
Inhibitors (TKIs) like Vorolanib, and how it differs from antibody-based therapies, providing context for the

in vitro findings.

Interpretation of Key Findings

¢ Pan-VEGFR Inhibition: Vorolanib, along with Sunitinib and Axitinib, functions as a pan-VEGFR
inhibitor, potently targeting VEGFR1, VEGFR2, and VEGFR3 intracellularly. This is a key advantage
over antibody therapies that typically target only one or two VEGF ligands [1].

o Selectivity and Safety Profile: A critical differentiator is TIE2 inhibition. TIE2 is essential for
maintaining vascular stability. The study found that axitinib potently inhibited TIE2, which is
considered an undesired trait as it could compromise vascular health. Vorolanib, in contrast,
showed no significant inhibition of TIE2, contributing to a potentially more favorable safety profile [1].

¢ Mechanism and Melanin Binding: Vorolanib is a Type Il TKI, which binds to inactive RTK
conformations and is generally associated with greater selectivity than Type | inhibitors like Sunitinib.
Furthermore, unlike Sunitinib, Vorolanib does not bind to melanin, which may be a consideration for
long-term ocular drug distribution and accumulation [1].
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To cite this document: Smolecule. [Vorolanib anti-angiogenic effects in vitro models]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b546867#vorolanib-anti-

angiogenic-effects-in-vitro-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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